6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule combining a 1,3,4-thiadiazole core, a pyran-4-one moiety, and a benzo[d][1,3]dioxole (piperonyl) ester group. The thiadiazole ring is substituted with a 2-ethylbutanamido group, while the pyran-4-one is linked via a thioether-methyl bridge to the thiadiazole.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-12(4-2)19(27)23-21-24-25-22(34-21)33-10-14-8-15(26)18(9-29-14)32-20(28)13-5-6-16-17(7-13)31-11-30-16/h5-9,12H,3-4,10-11H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKMPRYMBZDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that integrates multiple functional groups, notably a thiadiazole derivative and a pyran moiety. This compound is part of a broader class of thiadiazole derivatives recognized for their diverse biological activities, including antimicrobial and antioxidant properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Attachment of the Ethylbutanamido Group : This is introduced through an amide coupling reaction using 2-ethylbutanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Formation of the Pyranone Ring : A cyclization reaction involving a suitable precursor, such as a β-keto ester, leads to the formation of the pyranone ring.
The final structure can be confirmed using various analytical techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results in various biological assays:
- Antifungal Activity : In vitro studies indicate that compounds similar to this structure exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. For example, MIC values for related thiadiazole derivatives range from 0.03 to 0.5 μg/mL against Candida albicans .
The mechanism of action for compounds like this typically involves interaction with specific molecular targets such as enzymes or receptors:
- The thiadiazole ring may interact with metal ions in enzyme active sites.
- The pyranone structure could participate in hydrogen bonding with amino acid residues in target proteins.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Study on Antifungal Compounds : A series of derivatives were designed and synthesized, showing broad-spectrum antifungal activity with minimal inhibitory concentrations (MICs) indicating effectiveness against various fungal strains .
- Cytotoxicity Tests : Compounds structurally related to this compound have been tested against tumorigenic cell lines, revealing selective cytotoxicity. For instance, certain derivatives demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Organism/Cell Line |
|---|---|---|---|
| Compound A30 | Antifungal | 0.03 - 0.5 μg/mL | Candida albicans |
| Compound A31 | Antifungal | 0.25 - 2 μg/mL | Aspergillus fumigatus |
| Compound B14 | Cytotoxic | 0.004 μM | T-cell proliferation |
| Compound C22e | Cytotoxic | EC50 = 32 ng/mL | WI-38 VA-13 subline 2RA (tumorigenic) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several synthesized heterocycles documented in recent studies:
Physicochemical Properties
- Stability : The thioether bridge may confer resistance to hydrolysis relative to ester or amide linkages in analogues like .
Q & A
Q. What synthetic strategies are recommended for constructing the thiadiazole-pyran-benzodioxole scaffold in this compound?
The synthesis typically involves sequential functionalization of core heterocycles:
- Step 1: Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2: Introduction of the 2-ethylbutanamido group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Step 3: Sulfur-based alkylation to attach the pyran ring, followed by benzodioxole carboxylation using DCC/DMAP-mediated esterification . Key considerations: Monitor reaction progress via TLC or HPLC to avoid side products like over-oxidized thiadiazoles.
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Solubility: Use a shake-flask method with buffers (pH 1.2–7.4) and organic co-solvents (e.g., DMSO ≤1%) to determine partition coefficients (logP) .
- Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, with HPLC-MS analysis to identify hydrolytic or oxidative byproducts (e.g., cleavage of the benzodioxole ester) .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays based on structural analogs:
- Anti-inflammatory: COX-2 inhibition assay using recombinant enzymes and fluorogenic substrates .
- Anticancer: MTT viability assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Fluorescence-based kinase profiling (e.g., EGFR, VEGFR2) to identify potential targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?
- Approach: Synthesize derivatives with systematic modifications (e.g., replacing the benzodioxole with methoxybenzene or altering the thiadiazole substituents) .
- Data Analysis: Use molecular docking (AutoDock Vina) to correlate activity trends with binding affinities to targets like kinases or proteases. For example, analogs with bulkier substituents on the thiadiazole show reduced COX-2 inhibition but enhanced kinase selectivity .
Q. What experimental designs mitigate confounding factors in mechanistic studies of multi-target interactions?
- Target Deconvolution: Combine CRISPR-Cas9 gene knockout with cellular thermal shift assays (CETSA) to validate direct target engagement .
- Pathway Analysis: Use phosphoproteomics (LC-MS/MS) to map signaling changes in treated cells, focusing on pathways like MAPK/ERK or PI3K/Akt .
- Control Experiments: Include inactive stereoisomers or scaffold fragments to distinguish specific effects from off-target interactions .
Q. How can researchers address discrepancies in reported enzymatic inhibition profiles for similar compounds?
- Methodological Audit: Compare assay conditions (e.g., ATP concentrations in kinase assays, buffer ionic strength) across studies. For instance, ATP-competitive inhibition may appear weaker at high ATP levels .
- Orthogonal Validation: Replicate key findings using surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify vulnerable sites (e.g., ester hydrolysis) .
- Prodrug Design: Replace labile groups (e.g., ester in benzodioxole) with bioreversible prodrug moieties (e.g., tert-butyl carbonate) to enhance plasma stability .
Q. How can computational modeling guide the exploration of multi-target effects in complex biological systems?
- Network Pharmacology: Build protein-protein interaction networks (Cytoscape) incorporating predicted targets (from SwissTargetPrediction) to identify synergistic or antagonistic pathways .
- Free-Energy Perturbation (FEP): Simulate binding energy changes for mutations in key residues (e.g., kinase ATP-binding pocket) to prioritize analogs with improved selectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
